molecular formula C7H9NO2 B13611879 2-(3-Methyl-1,2-oxazol-5-yl)propanal

2-(3-Methyl-1,2-oxazol-5-yl)propanal

Cat. No.: B13611879
M. Wt: 139.15 g/mol
InChI Key: RVUOYABTVWNZAZ-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2-oxazol-5-yl)propanal (C₇H₉NO₂; MW: 139.15 g/mol) is an oxazole-containing aldehyde characterized by a propanal chain linked to a 3-methyl-1,2-oxazole ring at position 4. The aldehyde group at position 2 of the propanal chain confers reactivity for nucleophilic additions, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications such as PROTAC (Proteolysis-Targeting Chimera) development . Its oxazole ring, a five-membered heterocycle with oxygen and nitrogen, contributes to hydrogen-bonding capabilities and influences molecular packing in crystalline states .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)propanal

InChI

InChI=1S/C7H9NO2/c1-5(4-9)7-3-6(2)8-10-7/h3-5H,1-2H3

InChI Key

RVUOYABTVWNZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with propanal in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2-oxazol-5-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(3-Methyl-1,2-oxazol-5-yl)propanoic acid.

    Reduction: 2-(3-Methyl-1,2-oxazol-5-yl)propanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methyl-1,2-oxazol-5-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine Hydrochloride
  • Structure : Propan-1-amine chain with the oxazole ring at position 3 (C₇H₁₃ClN₂O; MW: 192.64 g/mol) .
  • Key Differences :
    • Functional Group: Primary amine (-NH₂) vs. aldehyde (-CHO).
    • Reactivity: The amine enables nucleophilic substitution or amide coupling, whereas the aldehyde participates in condensation or redox reactions.
    • Stability: The hydrochloride salt form enhances stability and solubility in polar solvents compared to the aldehyde.
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride
  • Structure : Shorter ethanamine chain (C₆H₁₁ClN₂O; MW: 162.62 g/mol) .
  • Key Differences :
    • Chain Length: Ethane vs. propane backbone reduces steric hindrance and alters molecular conformation.
    • Applications: Used as a building block for bioactive molecules, contrasting with the aldehyde’s role in PROTAC synthesis .
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal
  • Structure : Propanal chain attached to a phenyl group substituted with 3-methylbut-2-en-1-yl (C₁₄H₁₆O; MW: 200.28 g/mol) .
  • Key Differences :
    • Aromatic vs. Heterocyclic Core: The phenyl group in this compound enhances lipophilicity, making it suitable as an aromatic ingredient in fragrances, unlike the oxazole-based aldehyde’s pharmaceutical utility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
2-(3-Methyl-1,2-oxazol-5-yl)propanal C₇H₉NO₂ 139.15 Aldehyde High reactivity, low stability (prone to oxidation), moderate aqueous solubility
3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine HCl C₇H₁₃ClN₂O 192.64 Amine (HCl salt) High solubility in water, stable crystalline form, ionic character
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine HCl C₆H₁₁ClN₂O 162.62 Amine (HCl salt) Lower molecular weight, higher volatility than propanal derivative
2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal C₁₄H₁₆O 200.28 Aldehyde High lipophilicity, thermal stability, used in fragrances

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